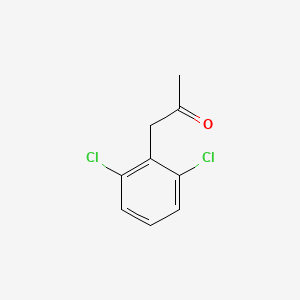

2,6-Dichlorophenylacetone

Descripción

BenchChem offers high-quality 2,6-Dichlorophenylacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichlorophenylacetone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,6-dichlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEXJQJVTXDTJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370126 | |

| Record name | 2,6-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93457-06-8 | |

| Record name | 2,6-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorophenylacetone (CAS No. 93457-06-8): Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenylacetone, identified by the CAS number 93457-06-8, is a halogenated aromatic ketone. While not extensively studied for its own biological activities, this compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with significant pharmacological properties. Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetone moiety, provides a unique scaffold for the construction of various target compounds. This guide offers a comprehensive overview of its known properties, structure, and, most importantly, its potential and established applications in chemical synthesis relevant to the pharmaceutical and life sciences industries.

Chemical Identity and Structure

The fundamental characteristics of 2,6-Dichlorophenylacetone are summarized in the table below, providing a clear identification of the compound.

| Identifier | Value | Source |

| CAS Number | 93457-06-8 | |

| IUPAC Name | 1-(2,6-dichlorophenyl)propan-2-one | |

| Synonyms | 2,6-Dichlorophenylacetone | |

| Molecular Formula | C₉H₈Cl₂O | |

| Molecular Weight | 203.07 g/mol | |

| Canonical SMILES | CC(=O)CC1=C(C=CC=C1Cl)Cl | |

| InChI Key | YAEXJQJVTXDTJM-UHFFFAOYSA-N |

The structure of 2,6-Dichlorophenylacetone is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 6. This ortho-disubstitution pattern sterically hinders the adjacent methylene group, which can influence its reactivity in chemical transformations. The molecule also possesses a ketone functional group, a site for a variety of nucleophilic addition and condensation reactions.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2,6-Dichlorophenylacetone are not widely available in the public domain. However, based on its structure and data for related compounds, the following properties can be inferred.

| Property | Value | Source/Notes |

| Physical Form | Expected to be a solid at room temperature. | Based on related compounds. |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water. | General solubility of aromatic ketones. |

| Stability | Stable under normal laboratory conditions. May be sensitive to strong oxidizing and reducing agents. | General stability of ketones. |

The Role of 2,6-Dichlorophenylacetone in Synthesis

The primary significance of 2,6-Dichlorophenylacetone lies in its utility as a synthetic intermediate. Its structural features make it a key building block for the synthesis of various pharmaceutical agents. The 2,6-dichlorophenyl moiety is a common feature in a number of active pharmaceutical ingredients (APIs).

A closely related and commercially significant compound is 2,6-dichlorophenylacetic acid. This acid is a known precursor in the synthesis of prominent drugs such as:

-

Diclofenac: A widely used non-steroidal anti-inflammatory drug (NSAID).[1][2]

-

Guanfacine: A selective alpha-2A adrenergic receptor agonist used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension.[3]

While direct synthetic routes from 2,6-Dichlorophenylacetone to these specific drugs are not explicitly detailed in readily available literature, its chemical structure strongly suggests its potential as a precursor to 2,6-dichlorophenylacetic acid or other key intermediates. The ketone functionality of 2,6-Dichlorophenylacetone can be transformed into a carboxylic acid group through various oxidation reactions, or it can be used to construct other functional groups necessary for the final drug molecule.

The following diagram illustrates a plausible synthetic pathway where 2,6-Dichlorophenylacetone could serve as a key starting material.

Experimental Protocols: Conceptual Synthetic Transformation

Conceptual Protocol: Haloform Reaction for the Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorophenylacetone

Disclaimer: This is a conceptual protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-Dichlorophenylacetone in a suitable solvent such as dioxane or tetrahydrofuran.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hypobromite (or sodium hypochlorite) with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and quench any excess hypohalite with a reducing agent like sodium bisulfite.

-

Extraction: Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,6-dichlorophenylacetic acid can be further purified by recrystallization.

Safety and Handling

Although a detailed toxicological profile for 2,6-Dichlorophenylacetone is not available, it is prudent to handle this compound with the care afforded to other chlorinated aromatic ketones. The following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Ingestion: Seek immediate medical attention.

-

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

A safety data sheet (SDS) for this specific compound should be consulted for more detailed information, though one may not be readily available.[4] In its absence, the SDS for structurally similar compounds can provide guidance.

Conclusion

2,6-Dichlorophenylacetone (CAS No. 93457-06-8) is a chemical intermediate with significant potential in the synthesis of pharmaceuticals and other fine chemicals. While its own biological properties are not well-documented, its structural relationship to precursors of major drugs like Diclofenac and Guanfacine underscores its importance for researchers and professionals in drug development and medicinal chemistry. Further research into the reactivity and synthetic applications of this compound could unveil new and efficient pathways to valuable target molecules.

References

-

(2026, January 20). The Chemistry Behind 2,6-Dichlorophenylacetic Acid: Synthesis and Applications. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

- The synthesis technique of 1 (2,6 dichlorophenyl) 2 indolones. (CN105037241B). Google Patents.

- Simple preparation method of 2, 6-dichlorophenylacetic acid. (CN109809984B). Google Patents.

- Simple preparation method of 2, 6-dichlorophenylacetic acid. Google Patents.

- A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine. (WO1992022522A1). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN105037241B - The synthesis technique of 1 (2,6 dichlorophenyl) 2 indolones - Google Patents [patents.google.com]

- 3. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid - Google Patents [patents.google.com]

- 4. 2,6-DICHLOROPHENYLACETONE - Safety Data Sheet [chemicalbook.com]

Chemical reactivity of the 2,6-dichlorophenyl moiety

An In-depth Technical Guide to the Chemical Reactivity of the 2,6-Dichlorophenyl Moiety

Introduction

The 2,6-dichlorophenyl moiety is a ubiquitous structural motif in modern organic chemistry, particularly within the realms of pharmaceuticals and agrochemicals. Its prevalence is not accidental; the unique combination of steric and electronic properties conferred by the two ortho-chlorine atoms provides a powerful tool for modulating molecular conformation, metabolic stability, and biological activity. A prime example is Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), where the 2,6-dichloroanilino group is critical for its therapeutic effect. The design of Diclofenac was predicated on the hypothesis that a twisted conformation of the aromatic rings, forced by the bulky chlorine atoms, would enhance its anti-inflammatory activity.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the chemical reactivity of the 2,6-dichlorophenyl core. Moving beyond a simple catalog of reactions, we will delve into the underlying principles that govern its behavior in key transformations, offering field-proven insights into experimental design and protocol selection. We will examine how the interplay of inductive effects, resonance, and profound steric hindrance dictates the outcomes of reactions ranging from classical aromatic substitutions to modern transition-metal-catalyzed cross-couplings.

Part 1: Fundamental Physicochemical Properties

The reactivity of the 2,6-dichlorophenyl group is a direct consequence of the powerful electronic and steric influence of the two chlorine substituents. Understanding these foundational characteristics is essential for predicting and controlling its chemical behavior.

Electronic Effects: A Tale of Two Forces

The chlorine atom exerts two opposing electronic effects on the aromatic ring:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond. With two chlorine atoms flanking the point of attachment, this inductive withdrawal is significantly amplified, rendering the aromatic ring electron-deficient.

-

Resonance Effect (+M): The lone pairs of electrons on the chlorine atoms can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, primarily at the ortho and para positions.

For halogens, the inductive effect (-I) strongly outweighs the resonance effect (+M). Consequently, the 2,6-dichlorophenyl moiety is considered strongly deactivated towards electrophilic aromatic substitution compared to benzene.[2] However, the resonance effect, though weaker, still directs incoming electrophiles to the positions of relatively higher electron density, making the chlorine atoms ortho, para-directing deactivators.[3]

Steric Hindrance: The Dominant Trait

The most defining characteristic of the 2,6-dichlorophenyl moiety is the formidable steric bulk of the two ortho-chlorine atoms. This steric shield profoundly impacts reactivity in several ways:

-

Restricted Rotation: It hinders the free rotation of the phenyl ring around its bond to a substituent, locking in specific conformations. This is a key feature in the design of molecules like Diclofenac and various kinase inhibitors.[1][4]

-

Inhibition of Coplanarity: It prevents the phenyl ring from achieving coplanarity with adjacent functional groups, which can disrupt π-system conjugation.

-

Kinetic Barrier: It physically blocks the approach of reagents to the carbon atom attached to the ring (the ipso-carbon) and the adjacent ortho positions, significantly slowing down reactions that require access to these sites, such as the oxidative addition step in many cross-coupling reactions.[5] This steric shielding can prevent intermolecular reactions, favoring intramolecular pathways where sterically feasible.[6]

Part 2: Reactivity in Key Chemical Transformations

The unique electronic and steric profile of the 2,6-dichlorophenyl group leads to distinct reactivity patterns in common synthetic operations.

Nucleophilic Aromatic Substitution (SNA_r_)

While the electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophiles, it conversely activates it for Nucleophilic Aromatic Substitution (SNA_r_). The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The stability of this intermediate is the key to the reaction's success. Electron-withdrawing groups, like the chlorine atoms, are crucial as they delocalize the negative charge, lowering the activation energy of the reaction.[7] Therefore, 1,3-dichlorobenzene and its derivatives can undergo SNA_r_ with strong nucleophiles, often at elevated temperatures. The regioselectivity can be influenced by other substituents on the ring and the reaction conditions.[8]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r_).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds.[9][10] However, employing substrates bearing the 2,6-dichlorophenyl moiety presents a significant challenge due to the steric hindrance around the C-Cl bond, which impedes the crucial initial oxidative addition step to the Pd(0) catalyst.[5]

Overcoming this hurdle requires carefully selected catalytic systems. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often essential. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is small enough to access the sterically hindered C-Cl bond.

| Reaction Name | Coupling Partners | Key Features & Considerations for 2,6-Dichlorophenyl Substrates |

| Suzuki-Miyaura | Aryl-Cl + Organoboron (e.g., boronic acid) | Most common C-C bond formation. Requires a base for activation. Bulky phosphine ligands are critical for success with hindered chlorides.[11] |

| Stille | Aryl-Cl + Organostannane | Milder, neutral conditions. A key advantage is the tolerance of a wide range of functional groups. Tin byproducts are toxic.[11] |

| Heck | Aryl-Cl + Alkene | Forms a new C-C bond at the alkene. Requires a base. Steric hindrance can be a major issue. |

| Buchwald-Hartwig | Aryl-Cl + Amine/Alcohol | Forms C-N or C-O bonds. Requires a strong base and specialized phosphine ligands. |

This protocol describes a representative Suzuki-Miyaura reaction to couple a 2,6-dichlorophenyl halide with a boronic acid, adapted from principles in palladium-catalyzed couplings.[11][12]

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2,6-dichloroaryl halide (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky phosphine ligand, like SPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio, 5 mL total volume).

-

Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful method for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[13]

For a 1,3-dichlorobenzene scaffold, a DMG at the 2-position would direct lithiation to the 6-position (the C-H bond flanked by the DMG and a chlorine atom). The two chlorine atoms, being weak DMGs themselves, can influence the site of metalation, but a stronger DMG (e.g., -CONR₂, -OMe) will dominate the regiochemical outcome.[14] The resulting aryllithium species is a potent nucleophile that can be trapped with a wide variety of electrophiles.

Caption: Step-by-step workflow for a Directed ortho-Metalation (DoM) experiment.

Grignard Reagent Formation and Reactivity

The formation of a Grignard reagent from 1-bromo-2,6-dichlorobenzene or 1-iodo-2,6-dichlorobenzene proceeds via standard methods using magnesium metal. The resulting 2,6-dichlorophenylmagnesium halide is a potent nucleophile, useful for forming C-C bonds through reactions with carbonyls, epoxides, and other electrophiles.[15][16]

The reactivity of this Grignard reagent is, however, tempered by the steric bulk of the ortho-chlorines. While it readily adds to less hindered electrophiles like aldehydes, reactions with sterically demanding ketones can be sluggish. The electronic-withdrawing nature of the chlorines may also slightly reduce the nucleophilicity of the carbanionic carbon compared to a simple phenylmagnesium bromide.

This protocol outlines the formation of 2,6-dichlorophenylmagnesium bromide and its subsequent reaction with an aldehyde.

-

Grignard Formation:

-

Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a condenser and an addition funnel, under an inert atmosphere.

-

Add a small volume of dry THF. Add a crystal of iodine to activate the magnesium.

-

Slowly add a solution of 1-bromo-2,6-dichlorobenzene (1.0 eq) in dry THF via the addition funnel. The reaction should initiate, evidenced by heat evolution and disappearance of the iodine color. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of the aldehyde (0.95 eq) in dry THF.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

-

-

Work-up:

-

Cool the reaction mixture back to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting secondary alcohol by flash column chromatography.

Conclusion

The 2,6-dichlorophenyl moiety presents a fascinating case study in the balance of electronic and steric effects in organic synthesis. Its strong inductive withdrawal deactivates the ring to electrophilic attack but enables nucleophilic aromatic substitution. More significantly, the profound steric hindrance from the ortho-chlorines governs its conformational preferences and dictates the kinetic accessibility of its reactive centers. This steric blockade poses a challenge for reactions like palladium-catalyzed cross-coupling, necessitating the development of sophisticated, bulky ligand systems. By understanding these core principles, chemists can harness the unique properties of the 2,6-dichlorophenyl group to design and synthesize complex molecules with tailored three-dimensional structures and biological functions, ensuring its continued prominence in medicinal and materials chemistry.

References

-

Hao, J., Beck, J. P., Schaus, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Clark, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Educational Services Limited. [Link]

-

Yap, M. C., et al. (2008). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 64(25), 5969-5977. [Link]

-

Dou, F., et al. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Tutorial review. [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Snieckus, V. (2003). Directed (ortho) Metallation. Lithium Link, Winter 2003. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. uwindsor.ca [uwindsor.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thermofishersci.in [thermofishersci.in]

- 12. researchgate.net [researchgate.net]

- 13. baranlab.org [baranlab.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Axially asymmetric metal alkyls. Part 2. Synthesis of the di-Grignard reagent [{Mg(thf)Cl}2R][thf = tetrahydrofuran, R =(2-CH2C6H4)22–] and 6,7-dihydro-5H-dibenzo[c,e]-silepines and -stannepines; X-ray crystal structures of [SnPh2R] and δ-SS- and λ-RR-[SnPh2{[2-CH(SiMe3)C6H4]2}] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Storage of 2,6-Dichlorophenylacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2,6-Dichlorophenylacetone

2,6-Dichlorophenylacetone is a substituted aromatic ketone of significant interest as a potential intermediate in pharmaceutical synthesis. Its molecular structure, featuring a phenyl ring disubstituted with chlorine atoms ortho to an acetone group, suggests a unique combination of chemical properties that influence its reactivity, stability, and, consequently, its appropriate handling and storage. This guide provides a detailed examination of these aspects to ensure the integrity of the compound and the safety of laboratory personnel.

Inferred Physicochemical Properties

While experimental data for 2,6-Dichlorophenylacetone is scarce, we can infer its key properties based on its constituent functional groups and the known characteristics of similar molecules.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₉H₈Cl₂O | Based on chemical structure |

| Molecular Weight | 203.07 g/mol | Calculated from atomic weights |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Phenylacetone is a colorless oil, and many chlorinated aromatics are crystalline solids.[1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform); Insoluble in water.[1] | Consistent with the properties of aromatic ketones. |

| Boiling Point | Expected to be elevated compared to phenylacetone (215-216 °C) | The addition of two chlorine atoms increases the molecular weight and intermolecular forces. |

| Reactivity | The ketone functionality allows for reactions at the carbonyl group and the alpha-carbon. The dichlorinated phenyl ring is generally deactivated towards electrophilic substitution. | Standard ketone chemistry and the electron-withdrawing nature of chlorine atoms. |

Potential Degradation Pathways

The stability of 2,6-Dichlorophenylacetone is primarily threatened by oxidation and reactions catalyzed by acidic or basic conditions. Understanding these potential degradation pathways is crucial for establishing optimal storage conditions.

Oxidative Degradation

Drawing parallels with phenylacetone, 2,6-Dichlorophenylacetone is likely susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. The primary site of oxidation is likely the benzylic position (the carbon atom between the phenyl ring and the carbonyl group).

A hypothetical oxidative degradation pathway is illustrated below:

Caption: Hypothetical oxidative degradation pathway of 2,6-Dichlorophenylacetone.

Acid and Base-Catalyzed Reactions

Ketones with alpha-hydrogens, such as 2,6-Dichlorophenylacetone, can undergo acid- or base-catalyzed halogenation.[2][3][4] While the compound is already chlorinated on the phenyl ring, the acetone moiety's alpha-hydrogens are susceptible to further reaction.

-

Acidic Conditions: Can promote enol formation, leading to potential side reactions.[5][6]

-

Basic Conditions: Can lead to enolate formation, which is a strong nucleophile and can participate in various reactions. The presence of electron-withdrawing halogens can increase the acidity of the remaining alpha-hydrogens, potentially leading to further reactions.[3]

Recommended Storage and Handling Protocols

To maintain the purity and stability of 2,6-Dichlorophenylacetone, the following storage and handling procedures are recommended. These are based on best practices for storing aromatic and halogenated organic compounds.[7][8]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. For long-term storage, consider -20 °C. | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize contact with atmospheric oxygen and moisture. |

| Light | Protect from light by using amber glass vials or storing in a dark location. | To prevent light-induced degradation. |

| Container | Use tightly sealed, high-quality glass containers. | To prevent leakage and contamination. |

Handling Procedures

Due to the presence of chlorine atoms, it is prudent to handle 2,6-Dichlorophenylacetone with a high degree of caution, assuming it may be an irritant and potentially toxic.[9][10][11][12]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use safety glasses with side shields or a face shield.

-

Lab Coat: A standard laboratory coat is required.

Engineering Controls:

-

Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.

Spill and Waste Disposal:

-

In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste.

-

Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.

Protocol for a Preliminary Stability Assessment

For critical applications in drug development, a preliminary in-house stability assessment is highly recommended. The following protocol is a general guideline based on ICH principles.[13][14][15][16][17]

Caption: A general workflow for a preliminary stability assessment of 2,6-Dichlorophenylacetone.

Conclusion

While direct stability data for 2,6-Dichlorophenylacetone is not publicly available, a thorough analysis of its structure and comparison with related compounds allows for the formulation of robust storage and handling guidelines. By controlling temperature, light, and atmospheric exposure, and by adhering to strict safety protocols, researchers can ensure the integrity of this valuable chemical intermediate and maintain a safe laboratory environment. It is imperative that any user of this compound performs their own risk assessment and, if necessary, a stability study to confirm these recommendations for their specific application.

References

-

Chemistry LibreTexts. (2015, July 18). 18.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

European Medicines Agency. (2023, July 13). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Al-Hawash, A. B., Al-Otaibi, A. M., El-gorban, A. M., El-Shikh, M. S., & Al-Omair, M. A. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. Scientific reports, 12(1), 2955. Retrieved from [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

-

WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

-

MDPI. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, January 8). Regioselectivity of alpha halogenation of ketones. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

-

Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

-

Unknown. (n.d.). Ketone halogenation. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]

-

European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Online Chemistry notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

-

Unknown. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

Unknown. (2019, May 13). Handling Chlorine Safely. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

-

Open Research Oklahoma. (n.d.). Trichloroethylene Degradation by Two Independent Aromatic-. Retrieved from [Link]

-

Unknown. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from [Link]

-

OxyChem. (2014, October). CHLORINATED ORGANICS HANDBOOK. Retrieved from [Link]

Sources

- 1. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 7. download.basf.com [download.basf.com]

- 8. edenbotanicals.com [edenbotanicals.com]

- 9. worksafebc.com [worksafebc.com]

- 10. ecolink.com [ecolink.com]

- 11. CCOHS: Chlorine [ccohs.ca]

- 12. oxychem.com [oxychem.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. www3.paho.org [www3.paho.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,6-Dichlorophenylacetone

Introduction: The Strategic Value of 2,6-Dichlorophenylacetone in Heterocyclic Synthesis

2,6-Dichlorophenylacetone is a versatile ketonic starting material poised for strategic application in the synthesis of a diverse array of heterocyclic compounds. The presence of the sterically hindering and electron-withdrawing chlorine atoms on the phenyl ring, combined with the reactive α-chloro-ketone functionality, imparts unique reactivity and directs the formation of complex molecular architectures. These structural motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in pharmacologically active agents. This guide provides detailed application notes and protocols for the synthesis of several key classes of heterocyclic compounds from this valuable precursor, including indoles, quinolines, quinoxalines, and thiazoles. The methodologies presented are grounded in established, name-reaction principles, offering a robust framework for laboratory application.

I. Synthesis of Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the construction of the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] The reaction with 2,6-dichlorophenylacetone is anticipated to proceed via the formation of a phenylhydrazone intermediate, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization to yield a highly substituted indole. The steric hindrance from the ortho-chloro groups may necessitate more forcing reaction conditions than typically employed for unhindered ketones.

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed condensation of phenylhydrazine with 2,6-dichlorophenylacetone to form the corresponding phenylhydrazone. This is followed by tautomerization to the enamine form. The crucial step is the thermally or acid-promoted[3][3]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate. Subsequent rearomatization, cyclization with elimination of ammonia, and a final proton transfer cascade lead to the formation of the indole ring system.

Diagram: Fischer Indole Synthesis Workflow

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-((2,6-Dichlorophenyl)methyl)-1H-indole

Materials:

-

2,6-Dichlorophenylacetone

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-dichlorophenylacetone (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.05 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The phenylhydrazone may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure. The crude hydrazone can be used in the next step without further purification.

-

-

Cyclization:

-

To the crude phenylhydrazone, add a suitable acid catalyst. For a robust reaction, polyphosphoric acid (PPA) is often effective. Alternatively, a Lewis acid such as zinc chloride can be used.

-

Heat the mixture to 100-140 °C. The optimal temperature will depend on the chosen catalyst and should be determined empirically.

-

Maintain the temperature for 1-3 hours, monitoring by TLC until the hydrazone is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude indole.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-((2,6-dichlorophenyl)methyl)-1H-indole.

-

Data Summary Table:

| Parameter | Value |

| Reactants | 2,6-Dichlorophenylacetone, Phenylhydrazine |

| Catalyst | Polyphosphoric Acid or ZnCl₂ |

| Solvent (Hydrazone) | Ethanol |

| Reaction Temperature | Reflux (Hydrazone), 100-140 °C (Cyclization) |

| Reaction Time | 3-7 hours (total) |

| Expected Product | 2-((2,6-Dichlorophenyl)methyl)-1H-indole |

| Purification | Column Chromatography |

II. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] While 2,6-dichlorophenylacetone does not fit the role of the aminoaryl ketone, it can serve as the α-methylene-containing component in a reaction with a suitable 2-aminoaryl aldehyde or ketone, such as 2-aminobenzaldehyde.

Mechanistic Rationale

The reaction can be catalyzed by either acid or base. Under basic conditions, an aldol-type condensation occurs between the enolate of 2,6-dichlorophenylacetone and the carbonyl group of the 2-aminoaryl ketone. The resulting β-hydroxy ketone then undergoes intramolecular cyclization via nucleophilic attack of the amino group on the ketone, followed by dehydration to form the quinoline ring. In an acidic medium, the reaction proceeds through the formation of a Schiff base between the amine and the ketone, followed by cyclization and dehydration.

Diagram: Friedländer Annulation Logical Flow

Caption: Logical flow of the Friedländer Annulation.

Experimental Protocol: Synthesis of 2-(2,6-Dichlorobenzyl)quinoline

Materials:

-

2-Aminobenzaldehyde

-

2,6-Dichlorophenylacetone

-

Potassium Hydroxide (KOH) or Trifluoromethanesulfonic acid (TFOH)

-

Ethanol or Toluene

-

Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and 2,6-dichlorophenylacetone (1.1 eq) in a suitable solvent such as ethanol for a base-catalyzed reaction or toluene for an acid-catalyzed one.

-

For a base-catalyzed approach, add a solution of potassium hydroxide (2-3 eq) in water or ethanol.

-

For an acid-catalyzed approach, add a catalytic amount of an acid like trifluoromethanesulfonic acid (TFOH).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from 4 to 24 hours depending on the substrates and catalyst used.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration.

-

Otherwise, remove the solvent under reduced pressure.

-

Neutralize the residue with a dilute acid (if base-catalyzed) or a dilute base (if acid-catalyzed).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude quinoline derivative by flash column chromatography on silica gel.

-

Data Summary Table:

| Parameter | Value |

| Reactants | 2-Aminobenzaldehyde, 2,6-Dichlorophenylacetone |

| Catalyst | KOH (base) or TFOH (acid) |

| Solvent | Ethanol or Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 4-24 hours |

| Expected Product | 2-(2,6-Dichlorobenzyl)quinoline |

| Purification | Column Chromatography |

III. Synthesis of Quinoxalines

Quinoxalines are bicyclic heterocycles containing a benzene ring fused to a pyrazine ring. A common and efficient method for their synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. While 2,6-dichlorophenylacetone is not a 1,2-dicarbonyl, it can be readily converted to one, or used in reactions that proceed through a 1,2-dicarbonyl-like intermediate. A more direct approach involves the reaction of an α-haloketone with an ortho-phenylenediamine.

Mechanistic Rationale

The reaction of an α-haloketone, such as 2,6-dichlorophenylacetone, with o-phenylenediamine likely proceeds through an initial nucleophilic substitution of the chlorine atom by one of the amino groups to form an α-amino ketone intermediate. This intermediate then undergoes intramolecular cyclization via condensation between the remaining amino group and the ketone carbonyl, followed by oxidation (often aerobic) to form the aromatic quinoxaline ring.

Diagram: Quinoxaline Synthesis Pathway

Caption: Pathway for Quinoxaline Synthesis.

Experimental Protocol: Synthesis of 2-((2,6-Dichlorophenyl)methyl)quinoxaline

Materials:

-

o-Phenylenediamine

-

2,6-Dichlorophenylacetone

-

Ethanol or Dimethylformamide (DMF)

-

Sodium Bicarbonate (optional)

-

Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and 2,6-dichlorophenylacetone (1.0 eq) in ethanol or DMF.

-

The reaction can often proceed without an added base, but a mild base like sodium bicarbonate can be added to scavenge the HCl formed.

-

-

Reaction Execution:

-

Heat the mixture to reflux for 6-12 hours. The reaction is often open to the air to facilitate the final oxidation step.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired quinoxaline.

-

Data Summary Table:

| Parameter | Value |

| Reactants | o-Phenylenediamine, 2,6-Dichlorophenylacetone |

| Solvent | Ethanol or DMF |

| Reaction Temperature | Reflux |

| Reaction Time | 6-12 hours |

| Expected Product | 2-((2,6-Dichlorophenyl)methyl)quinoxaline |

| Purification | Column Chromatography |

IV. Synthesis of Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings by the reaction of an α-haloketone with a thioamide.[4] 2,6-Dichlorophenylacetone, being an α-chloroketone, is an ideal substrate for this reaction.

Mechanistic Rationale

The synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the chlorine atom in 2,6-dichlorophenylacetone, displacing the chloride ion. The resulting intermediate then undergoes intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic thiazole ring.

Diagram: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 4-(2,6-Dichlorobenzyl)-2-substituted-thiazole

Materials:

-

2,6-Dichlorophenylacetone

-

A suitable thioamide (e.g., thioacetamide for a 2-methylthiazole)

-

Ethanol

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the thioamide (1.0 eq) in ethanol.

-

Add 2,6-dichlorophenylacetone (1.0 eq) to the solution.

-

-

Reaction Execution:

-

Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure thiazole derivative.

-

Data Summary Table:

| Parameter | Value |

| Reactants | 2,6-Dichlorophenylacetone, Thioamide |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Expected Product | 4-(2,6-Dichlorobenzyl)-2-substituted-thiazole |

| Purification | Column Chromatography |

Safety and Handling

2,6-Dichlorophenylacetone is an α-haloketone and should be handled with care as it is a lachrymator and a potential alkylating agent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reagents used in these syntheses, particularly strong acids and bases, are corrosive and require careful handling.

Conclusion

2,6-Dichlorophenylacetone serves as a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this precursor. The steric and electronic properties conferred by the dichlorophenyl moiety offer opportunities for the creation of novel and diverse molecular scaffolds for drug discovery and development.

References

-

ResearchGate. (2025). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Retrieved from [Link]

-

Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

-

Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5013-5095. [Link]

-

Sanap, S. S., Londhe, S. V., & Devkate, R. B. (2023). SYNTHESIS OF 2-PHENYL INDOLE. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT, 8(11), a548-a557. [Link]

- Google Patents. (n.d.). CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thiazole derivatives 2–7. Retrieved from [Link]

-

Teli, S., Teli, P., Soni, S., Sahiba, N., & Agarwal, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3989-4011. [Link]

-

ResearchGate. (n.d.). Friedländer quinoline synthesis. Retrieved from [Link]

-

Chanda, K., & Ramakrishna, K. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-7. [Link]

- Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.

- Google Patents. (n.d.). US5179211A - Process for the preparation of indoles.

-

Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5013-5095. [Link]

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

-

El-Faham, A., El-Sayed, N. N. E., & Abdel-Megeed, M. F. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1740. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]

-

Prospects in Pharmaceutical Sciences. (2024). the methods of synthesis of 2-aminobenzophenones. Retrieved from [Link]

-

Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1,5- Benzodiazepines A Review. Retrieved from [Link]

-

JoVE. (2025). Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.

-

Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-((2,6-Dichlorophenyl)amino)benzaldehyde. Retrieved from [Link]

-

Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

MDPI. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.

-

Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Retrieved from [Link]

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]

-

Organic Reactions. (2004). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

PubMed Central. (2008). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Retrieved from [Link]

Sources

The Strategic Utility of 2,6-Dichlorophenylacetone in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: Unlocking the Potential of a Versatile Ketone Precursor

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient and scalable production of active pharmaceutical ingredients (APIs). 2,6-Dichlorophenylacetone, also known as 2',6'-dichloroacetophenone, emerges as a highly valuable, albeit under-documented, precursor for a range of critical pharmaceutical intermediates. Its utility lies in the reactive ketone functionality, which serves as a versatile handle for the introduction of nitrogen-containing moieties or for oxidation to the corresponding carboxylic acid. The presence of the 2,6-dichloro substitution pattern on the phenyl ring is a common structural motif in numerous APIs, contributing to enhanced potency and favorable pharmacokinetic profiles.

This technical guide provides detailed application notes and generalized protocols for the transformation of 2,6-dichlorophenylacetone into key pharmaceutical building blocks. We will explore two primary synthetic pathways: the Willgerodt-Kindler reaction for the synthesis of 2-(2,6-dichlorophenyl)acetamides and subsequent acids, and reductive amination for the direct synthesis of substituted phenethylamines. These intermediates are foundational for the synthesis of drugs in therapeutic areas ranging from inflammation to cardiovascular disease.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties and hazards is a prerequisite for any synthetic endeavor.

| Property | Value | Source |

| Chemical Name | 1-(2,6-dichlorophenyl)ethan-1-one | Cheméo |

| Synonyms | 2',6'-Dichloroacetophenone | PubChem[1] |

| CAS Number | 2040-05-3 | Cheméo |

| Molecular Formula | C₈H₆Cl₂O | Cheméo |

| Molecular Weight | 189.04 g/mol | Cheméo |

| Appearance | Solid | - |

| Boiling Point | 547.81 K (calculated) | Cheméo |

| Melting Point | Not available | - |

Safety Profile: 2,6-Dichlorophenylacetone is an irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Use in a well-ventilated area, preferably a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Application 1: Synthesis of 2-(2,6-Dichlorophenyl)acetic Acid via the Willgerodt-Kindler Reaction

Scientific Rationale: 2,6-Dichlorophenylacetic acid is a pivotal intermediate in the synthesis of several prominent pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the antihypertensive agent Guanfacine.[2] The Willgerodt-Kindler reaction provides a robust method for the conversion of aryl alkyl ketones, such as 2,6-dichlorophenylacetone, into the corresponding thioamides, which can then be hydrolyzed to the desired carboxylic acid. This reaction facilitates a carbon-carbon bond rearrangement and oxidation of the terminal methyl group.

Reaction Workflow:

Caption: Workflow for the synthesis of 2,6-Dichlorophenylacetic Acid.

Experimental Protocol (Generalized)

Objective: To synthesize 2-(2,6-dichlorophenyl)acetic acid from 2,6-dichlorophenylacetone.

Materials:

-

2,6-Dichlorophenylacetone

-

Sulfur (powdered)

-

Morpholine

-

Pyridine (as solvent, optional)

-

Hydrochloric acid (concentrated) or Sodium hydroxide solution

-

Toluene

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and heating apparatus

Procedure:

Step 1: Thioamide Formation (Willgerodt-Kindler Reaction)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichlorophenylacetone (1 equivalent), powdered sulfur (2-3 equivalents), and morpholine (3-5 equivalents).

-

The reaction can be run neat or with a high-boiling solvent like pyridine.

-

Heat the mixture to reflux (typically 130-160 °C) and maintain for several hours (4-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If pyridine was used, remove it under reduced pressure.

-

Pour the cooled mixture into a beaker of cold water. The thioamide product will often precipitate as a solid or an oil.

-

Isolate the crude thioamide by filtration or extraction with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess morpholine, followed by water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,6-dichlorophenyl)-1-morpholinoethanethione.

Step 2: Hydrolysis to Carboxylic Acid

-

The crude thioamide can be hydrolyzed without further purification. Add the crude product to a round-bottom flask containing an excess of a strong acid (e.g., a 1:1 mixture of concentrated HCl and water) or a strong base (e.g., 20% aqueous NaOH).

-

Heat the mixture to reflux for several hours (4-12 hours) until the hydrolysis is complete (monitor by TLC or HPLC).

-

Cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, acidify the mixture with concentrated HCl until a pH of ~2 is reached. The carboxylic acid should precipitate.

-

If acidic hydrolysis was used, the product may precipitate upon cooling.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude 2,6-dichlorophenylacetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Expected Outcome and Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Expected Yield | Key Characterization |

| 2,6-Dichlorophenylacetone | 189.04 | - | - |

| 2-(2,6-Dichlorophenyl)acetic acid | 205.04 | 60-80% (overall) | M.p.: 158-161 °C[3] |

Application 2: Synthesis of N-Substituted 2-(2,6-Dichlorophenyl)ethanamines via Reductive Amination

Scientific Rationale: The phenethylamine scaffold is a privileged structure in medicinal chemistry, present in a wide array of neurologically active drugs. Reductive amination is one of the most efficient and widely used methods for the synthesis of amines from ketones.[4] This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine, followed by its in-situ reduction to the corresponding amine. This approach allows for the direct installation of a variety of amine functionalities, leading to a diverse range of pharmaceutical intermediates. For instance, reaction with ethylenediamine could lead to precursors for imidazoline-based drugs like Clonidine, although this specific route from the acetone is not established in the literature.

Reaction Workflow:

Caption: General workflow for reductive amination of 2,6-Dichlorophenylacetone.

Experimental Protocol (Generalized)

Objective: To synthesize an N-substituted 2-(2,6-dichlorophenyl)ethanamine from 2,6-dichlorophenylacetone.

Materials:

-

2,6-Dichlorophenylacetone

-

Primary or secondary amine (e.g., benzylamine, ethylenediamine)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, or tetrahydrofuran)

-

Acid catalyst (e.g., acetic acid, optional)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,6-dichlorophenylacetone (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

For chemical reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

For catalytic hydrogenation: Transfer the initial mixture to a hydrogenation vessel. Add a catalytic amount of palladium on carbon (5-10 mol%). Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir at room temperature until the reaction is complete.

-

Work-up (for chemical reduction): Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Work-up (for catalytic hydrogenation): Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by acid-base extraction followed by crystallization of the salt form (e.g., hydrochloride).

Conclusion: A Versatile Building Block for Modern Drug Discovery

2,6-Dichlorophenylacetone, while not as extensively documented as its carboxylic acid counterpart, represents a potent and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined herein for the Willgerodt-Kindler reaction and reductive amination provide robust and adaptable frameworks for researchers and drug development professionals to access key molecular scaffolds. The successful application of these methods hinges on careful optimization of reaction conditions and adherence to stringent safety protocols. As the demand for novel therapeutics continues to grow, the strategic utilization of such foundational building blocks will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

-

PubChem. 2,6-Dichlorophenylacetic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2',6'-Dichloroacetophenone. National Center for Biotechnology Information. [Link]

-

Cheméo. 2,6-Dichloroacetophenone. [Link]

- Matassini, C., Clemente, F., & Goti, A. (2015). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2015(26), 5731-5754.

- Abbiati, G., et al. (2003). Reductive amination of ketones with ethylenediamine. A new entry to N,N'-disubstituted piperazines. Tetrahedron, 59(43), 8631-8636.

-

Quick Company. An Improved Process For The Preparation Of Clonidine Hydrochloride. [Link]

-

YouTube. Reductive Amination. [Link]

- Google Patents. Preparation method of 2,6-dichlorodiphenylamine.

-

BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

PubChem. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2,6-Dichlorophenylacetic acid. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Patsnap. Method for preparing clonidine hydrochloride. [Link]

- Google Patents.

-

PubChem. Methyl 2,6-dichlorophenylacetate. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dichlorophenylacetone Synthesis

Welcome to the technical support center for the synthesis of 2,6-Dichlorophenylacetone. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for improved yield and purity.

Introduction to 2,6-Dichlorophenylacetone

2,6-Dichlorophenylacetone is a ketone derivative that serves as a crucial precursor in the synthesis of various pharmaceutical compounds and research chemicals. The strategic placement of two chlorine atoms on the phenyl ring significantly influences the molecule's reactivity and the pharmacological properties of its downstream products. Achieving an efficient and high-yield synthesis is therefore a critical objective.

This guide focuses on the robust and widely applicable method of synthesizing 2,6-Dichlorophenylacetone from 2,6-dichlorophenylacetonitrile via a Grignard reaction, followed by acidic hydrolysis of the intermediate imine.

Synthetic Strategy: Grignard Reaction with a Nitrile Precursor

The conversion of a nitrile to a ketone using an organometallic reagent is a classic and reliable method in organic synthesis. The reaction proceeds in two distinct stages: the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, followed by the hydrolysis of the resulting magnesium-imine salt to yield the final ketone.[1][2]

The key advantage of this method is its efficiency and the prevention of over-addition, a common issue in reactions with more reactive carbonyl compounds. The intermediate imine salt is unreactive towards a second equivalent of the Grignard reagent, ensuring the reaction stops cleanly at the ketone stage after workup.[3][4]

Caption: Synthetic workflow for 2,6-Dichlorophenylacetone.

Detailed Experimental Protocol

This protocol details the synthesis of 2,6-Dichlorophenylacetone from 2,6-Dichlorophenylacetonitrile and Methylmagnesium Bromide.

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Molar Eq.) | Notes |

| 2,6-Dichlorophenylacetonitrile | 186.04 | 1.0 eq. | Ensure starting material is dry and pure. |

| Magnesium Turnings | 24.31 | 1.2 eq. | Activate with iodine or dibromoethane if necessary. |

| Methyl Iodide or Methyl Bromide | 141.94 or 94.94 | 1.2 eq. | Used to form the Grignard reagent in situ. |

| Anhydrous Diethyl Ether or THF | - | Solvent | Must be rigorously dried. Ether is common for Grignard formation.[4] |

| Sulfuric Acid (e.g., 10% aqueous) | 98.08 | Workup Reagent | For hydrolysis of the imine salt. |

| Diethyl Ether or Dichloromethane | - | Extraction Solvent | For product isolation. |

| Anhydrous Sodium or Magnesium Sulfate | - | Drying Agent | To remove residual water from the organic phase. |

Step-by-Step Procedure

Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be oven- or flame-dried to remove all traces of water.

-

Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool.

-

Grignard Formation: Add anhydrous diethyl ether to cover the magnesium. Dissolve methyl bromide (1.2 eq.) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it doesn't start, gentle warming may be required.

-

Completion: Once the reaction starts, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 2,6-Dichlorophenylacetonitrile

-

Dissolution: In a separate flame-dried flask under an inert atmosphere, dissolve 2,6-dichlorophenylacetonitrile (1.0 eq.) in anhydrous diethyl ether or THF.

-

Addition: Cool the nitrile solution in an ice-salt bath to 0°C. Slowly add the prepared Grignard reagent from Part A to the nitrile solution via a cannula or dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot in acid.

Part C: Workup and Purification

-

Hydrolysis: Cool the reaction mixture in an ice bath. Very slowly and carefully, add 10% aqueous sulfuric acid dropwise to quench the reaction and hydrolyze the intermediate imine salt. This step is highly exothermic and will produce gas.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is often an oil. Purify via vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2,6-dichlorophenylacetone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Q1: My Grignard reaction won't start. What should I do?

-

Potential Cause: The primary reason for initiation failure is the presence of moisture, which passivates the magnesium surface, or an unactivated magnesium surface.

-

Solutions:

-

Ensure Absolute Dryness: All glassware must be rigorously dried, and anhydrous solvents are critical. Grignard reagents react readily with water.[5]

-

Magnesium Activation: If the reaction doesn't start, add a single crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings under an inert atmosphere can also expose a fresh, reactive surface.

-

Sonication: Placing the flask in an ultrasonic bath can sometimes help initiate the reaction by cleaning the magnesium surface.

-

Q2: The yield of my ketone is very low. What are the likely causes?

-

Potential Cause 1: Incomplete Grignard Formation: The concentration of your Grignard reagent might be lower than calculated.

-

Solution: Before use, titrate a small aliquot of the Grignard reagent (e.g., using a known concentration of sec-butanol with a phenanthroline indicator) to determine its exact molarity.

-

-

Potential Cause 2: Side Reactions: The Grignard reagent can act as a base, causing deprotonation at the alpha-carbon of the nitrile if it is sterically hindered or if the reaction temperature is too high.[4]

-

Solution: Maintain a low temperature (0°C or below) during the addition of the Grignard reagent to the nitrile. Add the Grignard reagent slowly to the nitrile solution (inverse addition is sometimes used but standard addition is generally effective).[4]

-

-

Potential Cause 3: Incomplete Hydrolysis: The intermediate imine may not have fully hydrolyzed to the ketone.

-

Solution: Ensure the acidic workup is sufficiently vigorous. After the initial quench, stirring the two-phase system for 30-60 minutes can promote complete hydrolysis. Using a stronger acid or gentle heating during workup can also help, but care must be taken to avoid product degradation.[6]

-

Q3: I am getting a significant amount of unreacted nitrile back. Why?

-

Potential Cause: This is a clear sign of an insufficient amount of active Grignard reagent reaching the nitrile. This could be due to poor Grignard formation or premature quenching by acidic protons (from water or the nitrile itself if it has an acidic alpha-proton and a strong base is used).

-

Solutions:

-

Use at least 1.1 to 1.2 equivalents of the Grignard reagent to account for any minor quenching.

-

Re-verify the dryness of your solvent and starting nitrile.

-

Ensure the reaction is stirred efficiently to promote mixing.

-

Q4: How do I properly handle the workup of a Grignard reaction?

-

Safety First: The quench is highly exothermic. Always perform it in an ice bath and add the aqueous acid very slowly and dropwise.

-

Procedure: A common and effective method is to pour the reaction mixture slowly onto a stirred slurry of crushed ice and the required amount of acid. This helps to dissipate the heat effectively.

-

Emulsion Formation: Sometimes, magnesium salts can cause emulsions during extraction. Adding a saturated solution of ammonium chloride during the workup can help break these up.

Q5: What is the best method to purify the final product?

-

Vacuum Distillation: If the product is a thermally stable liquid and its boiling point is sufficiently different from any impurities, vacuum distillation is an excellent method for large-scale purification.

-

Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes. The progress can be monitored by TLC.

References

-

Sciencemadness Discussion Board. (2022). The problem of hydrolysis of nitrile and Grignard reagent. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

-

LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Available at: [Link]

-